molecular formula C13H16N4O2 B14945063 N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide CAS No. 696647-76-4

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide

Cat. No.: B14945063
CAS No.: 696647-76-4
M. Wt: 260.29 g/mol
InChI Key: QOFYEYCTBKRQTO-UHFFFAOYSA-N
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Description

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-amino-1,2,5-oxadiazole in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as toluene or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce different functional groups onto the benzamide moiety.

Scientific Research Applications

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and can lead to different applications and properties.

Properties

CAS No.

696647-76-4

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-4-tert-butylbenzamide

InChI

InChI=1S/C13H16N4O2/c1-13(2,3)9-6-4-8(5-7-9)12(18)15-11-10(14)16-19-17-11/h4-7H,1-3H3,(H2,14,16)(H,15,17,18)

InChI Key

QOFYEYCTBKRQTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2N

Origin of Product

United States

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